N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes .
Mode of Action
It’s worth noting that similar compounds have been found to suppress cox enzymes .
Biochemical Pathways
Compounds with similar structures have been known to affect the arachidonic acid pathway by inhibiting cox enzymes .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to interact with bacterial lipids, blocking their biosynthesis and exhibiting antimicrobial activity .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in inflammation and cancer . The compound has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . It also modulates gene expression related to inflammatory responses and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . It also interacts with bacterial lipid biosynthesis pathways, disrupting the formation of essential lipids and exerting antimicrobial effects . Furthermore, the compound’s structure allows it to interact with DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory responses and continuous suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and inhibits cancer cell growth without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and detoxification . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions . This localization can enhance its efficacy in targeting specific cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in the nucleus allows it to interact with DNA and modulate gene expression, while its localization in the cytoplasm enables it to influence signaling pathways and metabolic processes .
Preparation Methods
The synthesis of N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .
Chemical Reactions Analysis
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring and the sulfonyl group.
Scientific Research Applications
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has been studied for its potential anti-inflammatory properties. It has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation . Additionally, the compound has been evaluated for its ability to inhibit albumin denaturation, further supporting its potential as an anti-inflammatory agent . Molecular docking studies have also been conducted to understand the binding interactions of this compound with its protein targets .
Comparison with Similar Compounds
N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties and have similar structural features.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have shown comparable biological activities and are used in similar research applications.
The uniqueness of this compound lies in its specific structural configuration, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-14(24)21-15-6-8-17(9-7-15)29(25,26)23-12-10-16(11-13-23)27-20-22-18-4-2-3-5-19(18)28-20/h2-9,16H,10-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNEZBACXCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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